molecular formula C15H32O2 B8728813 Pentadecane-1,2-diol CAS No. 33968-47-7

Pentadecane-1,2-diol

Cat. No.: B8728813
CAS No.: 33968-47-7
M. Wt: 244.41 g/mol
InChI Key: FETBCQJCOOEKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecane-1,2-diol is a long-chain aliphatic diol with the molecular formula C₁₅H₃₂O₂, featuring two hydroxyl (-OH) groups on adjacent carbon atoms. Diols of this class are typically utilized as solvents, humectants, or intermediates in organic synthesis. The scarcity of toxicological data for this compound (as inferred from analogous compounds like pentadecanal, which lacks thorough toxicological investigation ) necessitates reliance on comparisons with shorter-chain, branched, or cyclic diols for extrapolation.

Properties

CAS No.

33968-47-7

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

pentadecane-1,2-diol

InChI

InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16/h15-17H,2-14H2,1H3

InChI Key

FETBCQJCOOEKPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

1,2-Pentanediol (C₅H₁₂O₂)

  • Structure : Five-carbon chain with adjacent hydroxyl groups.
  • Applications : Widely used as a humectant in cosmetics, solvent in pharmaceuticals, and intermediate in organic synthesis .
  • Toxicity : Low acute toxicity (oral, dermal, inhalation) based on read-across data from analogs like 1,2-hexanediol .
  • Physical Properties : Higher polarity due to shorter chain length, enhancing solubility in aqueous systems compared to long-chain diols.

1,2-Hexanediol (C₆H₁₄O₂)

  • Structure : Six-carbon chain with adjacent -OH groups.
  • Regulatory Status : Classified as a low-priority substance by the U.S. EPA due to insufficient evidence of significant toxicity .
  • Analog Use : Read-across predictions for mutagenicity and aquatic toxicity were negative, supporting its safety profile .

Table 1: Toxicity Data for Short-Chain Diols

Compound Acute Toxicity (Oral LD₅₀) Aquatic Toxicity (Algae EC₅₀) Source
1,2-Pentanediol Not available 100 mg/L (experimental)
1,2-Hexanediol >2000 mg/kg (estimated) No adverse effects at 10 mg/L

Long-Chain and Positional Isomers

Dodecane-1,12-diol (C₁₂H₂₆O₂)

  • Structure : Twelve-carbon chain with terminal -OH groups.
  • Stability : Stable under recommended storage conditions but incompatible with strong acids/oxidizing agents .

Pentadecane-1,3-diol (C₁₅H₃₂O₂)

  • Structure : 15-carbon chain with -OH groups on C1 and C3.
  • Physical Properties : Surface tension = 26.5 mN/m, higher than decane-1,2-diol (23.4 mN/m) due to reduced proximity of -OH groups .

Table 2: Surface Tension of Selected Diols

Compound Surface Tension (mN/m) Hydroxyl Position Source
Decane-1,2-diol 23.4 Adjacent
Dodecane-1,2-diol 22.7 Adjacent
Pentadecane-1,3-diol 26.5 Non-adjacent

Cyclic and Branched Diols

Trans-(Z)-Cyclooct-5-ene-1,2-diol

  • Structure : Cyclic eight-membered ring with adjacent -OH groups.
  • Reactivity : Used in enantioselective acylation studies; lipase-catalyzed resolution highlights steric and electronic effects absent in linear diols .

1-Phenylcyclohexane-1,2-diol

  • Structure : Cyclohexane ring with aromatic substitution and adjacent -OH groups.
  • Metabolism: Minor metabolite in xenobiotic pathways, suggesting lower metabolic stability compared to aliphatic diols .

Functional and Application Differences

  • Solvent Properties : Shorter-chain diols (e.g., 1,2-pentanediol) exhibit higher polarity and water solubility, making them preferable in cosmetics. Longer chains like pentadecane-1,2-diol may serve as surfactants or emulsifiers.
  • Synthetic Utility : Cyclic diols (e.g., 1-phenylcyclohexane-1,2-diol) are niche intermediates in pharmaceutical synthesis, whereas linear diols are more common in industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.